molecular formula C14H22ClNO B12770883 (E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride CAS No. 113524-39-3

(E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride

Cat. No.: B12770883
CAS No.: 113524-39-3
M. Wt: 255.78 g/mol
InChI Key: XWUUEPVUMOVWMG-UHFFFAOYSA-N
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Description

(E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride is a chemical compound that features a phenol group attached to a cyclohexyl ring, which is further substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride typically involves a multi-step process. One common method starts with the cyclohexylation of phenol, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and related compounds.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

(E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminoethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(1-Aminoethyl)cyclohexyl)phenol
  • 4-(4-(1-Aminoethyl)cyclohexyl)phenol acetate
  • 4-(4-(1-Aminoethyl)cyclohexyl)phenol sulfate

Uniqueness

(E)-4-(4-(1-Aminoethyl)cyclohexyl)phenol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

113524-39-3

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

4-[4-(1-aminoethyl)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13;/h6-12,16H,2-5,15H2,1H3;1H

InChI Key

XWUUEPVUMOVWMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C2=CC=C(C=C2)O)N.Cl

Origin of Product

United States

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